molecular formula C9H11NO2S B1605322 3-(2-Aminophenylthio)propanoic acid CAS No. 63928-26-7

3-(2-Aminophenylthio)propanoic acid

Cat. No. B1605322
CAS RN: 63928-26-7
M. Wt: 197.26 g/mol
InChI Key: CCEDXGKJIRGKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminophenylthio)propanoic acid is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 . It is used for research and development purposes .


Molecular Structure Analysis

Every amino acid, including 3-(2-Aminophenylthio)propanoic acid, contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha (α) carbon (the one directly bonded to the carboxyl functional group) .

Future Directions

A study on the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions, including 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, found that these compounds exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . This suggests potential future directions in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens.

properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEDXGKJIRGKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302824
Record name 3-[(2-Aminophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminophenylthio)propanoic acid

CAS RN

63928-26-7
Record name NSC154093
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Aminophenyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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